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molecular formula C10H9FO2 B8463510 1-(4-Acetyl-2-fluorophenyl)ethan-1-one

1-(4-Acetyl-2-fluorophenyl)ethan-1-one

Cat. No. B8463510
M. Wt: 180.17 g/mol
InChI Key: UICITWJRTBQPPD-UHFFFAOYSA-N
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Patent
US06703425B2

Procedure details

Into a 100 mL single neck flask were placed 1,4-dibromo-2-fluorobenzene (2.35 g, 9.2 mmol), dichlorobis(triphenylphosphine) palladium (II) (0.645 g, 0.92 mmol), tributyt (1-ethoxyvinyl)tin (10 g, 27.7 mmol), in THF (50 mL), and the mixture was heated at reflux while stirring for 18 hours. The reaction was cooled to room temperature and poured into 5N HCl (20 mL). The product was extracted with EtOAc and the organic layer was separated and washed twice with water, dried over anhydrous Na2SO4, filtered, and concentrated under reduced vacuum. The resulting semi-solid was purified via flash chromatography (Silica gel, isocratic) and eluting with a solvent of Hexanes/EtOAc 90:10 to provide the intermediate title compound, 1-(4-acetyl-2-fluorophenyl)ethan-1-one, (1.65 g, 100%) as a solid. Electron spray M.S. 180.9 (M*)
Quantity
2.35 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0.645 g
Type
reactant
Reaction Step One
Name
(1-ethoxyvinyl)tin
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][C:3]=1[F:9].C([O:12][C:13]([Sn])=[CH2:14])C.Cl.C1C[O:20][CH2:19][CH2:18]1>>[C:19]([C:5]1[CH:6]=[CH:7][C:2]([C:13](=[O:12])[CH3:14])=[C:3]([F:9])[CH:4]=1)(=[O:20])[CH3:18] |^1:12|

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)F
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0.645 g
Type
reactant
Smiles
Name
(1-ethoxyvinyl)tin
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=C)[Sn]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL single neck flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced vacuum
CUSTOM
Type
CUSTOM
Details
The resulting semi-solid was purified via flash chromatography (Silica gel, isocratic)
WASH
Type
WASH
Details
eluting with a solvent of Hexanes/EtOAc 90:10

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C=C1)C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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